2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Biological Activity
2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25N5O2
- Molecular Weight : 355.4 g/mol
- CAS Number : 2034620-54-5
Pharmacological Profile
The biological activity of this compound has been explored in various studies, particularly its effects on different biological targets:
- Antitubercular Activity : Research indicates that derivatives of benzimidazole compounds exhibit notable antitubercular activity. For instance, compounds similar to the target compound have shown effective inhibition against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.63 μg/mL .
- Inhibition of Kinases : The compound's structural features suggest potential inhibition of protein kinases involved in critical signaling pathways related to cancer and other diseases. For example, related compounds have demonstrated inhibition of CK1δ with IC50 values around 0.040 μM .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar benzimidazole derivatives on various cancer cell lines. Some derivatives have shown promising results with IC50 values indicating significant cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells .
The mechanisms through which this compound exerts its biological effects can be categorized into several pathways:
- Enzyme Inhibition : The presence of the benzimidazole moiety is crucial for binding to active sites of enzymes such as farnesyltransferase and CK1δ, leading to inhibition of their activity and subsequent disruption of cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Activity : The structural characteristics allow for interaction with bacterial cell membranes or intracellular targets, leading to bactericidal or bacteriostatic effects against pathogenic bacteria including Mtb .
Study 1: Antitubercular Activity Assessment
A study synthesized various benzimidazole derivatives including the target compound and evaluated their antitubercular activity against Mtb H37Rv strain. The results indicated that specific modifications to the benzimidazole scaffold significantly enhanced potency, with some derivatives showing MIC values comparable or superior to standard treatments like rifampicin .
Study 2: Kinase Inhibition
In a series of experiments focusing on kinase inhibitors, related compounds were tested for their ability to inhibit CK1 family kinases. These studies revealed that structural modifications could lead to increased selectivity and potency against specific kinases implicated in cancer progression .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-22-16-5-4-14(11-17(16)23-13)19(25)21-12-15-3-2-6-20-18(15)24-7-9-26-10-8-24/h2-3,6,14H,4-5,7-12H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWGGPJEANVOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.